2-Ethyl-6-methoxybenzo[b]thiophene is a heterocyclic organic compound that belongs to the class of benzo[b]thiophenes. This compound features a benzene ring fused to a thiophene ring, with an ethyl group at the 2-position and a methoxy group at the 6-position. The presence of these substituents enhances its chemical reactivity and potential biological activities. Benzo[b]thiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.
The biological activities of benzo[b]thiophene derivatives, including 2-ethyl-6-methoxybenzo[b]thiophene, have been extensively studied. These compounds are known to exhibit a range of pharmacological properties, including:
The synthesis of 2-ethyl-6-methoxybenzo[b]thiophene can be achieved through several methods:
2-Ethyl-6-methoxybenzo[b]thiophene has various applications across different fields:
Studies on the interactions of 2-ethyl-6-methoxybenzo[b]thiophene with biological targets have revealed insights into its mechanism of action:
Several compounds share structural similarities with 2-ethyl-6-methoxybenzo[b]thiophene. Here are some notable examples:
| Compound Name | Description |
|---|---|
| 2-Methylbenzo[b]thiophene | A simpler derivative with a methyl group instead of ethyl. |
| 6-Methoxybenzo[b]thiophene | The parent compound without the ethyl substituent. |
| 2-Ethylbenzothiophene | Lacks the methoxy group but has similar ethyl substitution. |
| 3-Ethyl-6-methoxybenzo[b]thiophene | Contains an ethyl group but differs in position from the target compound. |
2-Ethyl-6-methoxybenzo[b]thiophene is unique due to its specific substitution pattern, which enhances its reactivity compared to simpler thiophene derivatives. The combination of an ethyl group and a methoxy group allows for diverse functionalization possibilities, making it a valuable compound in both synthetic chemistry and biological research .
The IUPAC name 2-ethyl-6-methoxybenzo[b]thiophene derives from its fused bicyclic structure, consisting of a benzene ring condensed with a thiophene ring at the [b] position. The substituents include an ethyl group at position 2 and a methoxy group at position 6 (Figure 1). The molecular formula is C$${11}$$H$${12}$$OS, with a molecular weight of 192.28 g/mol based on analogous benzo[b]thiophene derivatives.
Structural features:
Experimental characterization data for this specific compound remain limited in public databases. However, related esters such as ethyl 6-methoxybenzo[b]thiophene-2-carboxylate (CAS 187753-62-4) provide indirect insights. For example, the parent carboxylic acid (6-methoxybenzo[b]thiophene-2-carboxylic acid, CAS 102539-79-7) exhibits a melting point of 210–212°C and a logP value of 2.9, suggesting moderate lipophilicity.
Benzo[b]thiophene derivatives gained prominence in the late 20th century due to their role in pharmaceuticals like raloxifene, a selective estrogen receptor modulator. The introduction of alkyl and alkoxy groups, such as ethyl and methoxy, emerged as a strategy to fine-tune pharmacokinetic properties. For instance, 3-ferrocenyl-6-methoxybenzo[b]thiophene derivatives demonstrated potent antitumor activity in vitro, with IC$$_{50}$$ values surpassing cisplatin in certain cell lines.
The ethyl group at position 2 in 2-ethyl-6-methoxybenzo[b]thiophene likely originated from ester hydrolysis studies of precursors like ethyl 6-methoxybenzo[b]thiophene-2-carboxylate. Such synthetic pathways align with methodologies reported for analogous compounds, where carboxylate esters serve as intermediates for further functionalization.
Benzo[b]thiophene derivatives are categorized by their substitution patterns and biological activities:
The 2-ethyl-6-methoxy variant occupies a niche as a non-polar analog of carboxylate-containing derivatives, potentially enhancing membrane permeability compared to its carboxylic acid counterparts. Its structural simplicity contrasts with complex hybrids like 2-benzoyl-3-ferrocenylbenzo[b]thiophenes, which exhibit dual organometallic and heterocyclic pharmacophores.